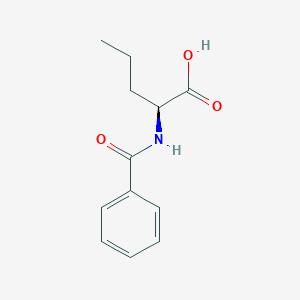

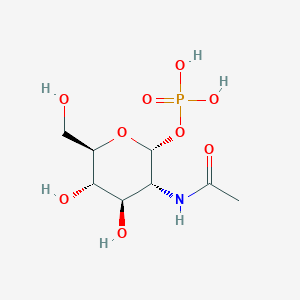

(S)-2-Benzamidopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to (S)-2-Benzamidopentanoic acid often involves the reaction of specific anhydrides with amines in the presence of catalysts. For example, 2-(N-naphthylamido)benzoic acid, a related compound, is synthesized through the reaction of phthalic anhydride with naphthylamine in glacial acetic acid at room temperature (Shahid, Ali, & Shahzadi, 2009). This method could potentially be adapted for the synthesis of (S)-2-Benzamidopentanoic acid by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives, closely related to (S)-2-Benzamidopentanoic acid, has been extensively studied through various spectroscopic methods, including IR, NMR, and mass spectrometry. These studies provide insights into the bond formations, functional groups, and stereochemistry of the molecules (Shahid, Ali, & Shahzadi, 2009).

Chemical Reactions and Properties

Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives highlight the chemical reactivity and potential modifications of the benzamide backbone, suggesting pathways for functionalizing (S)-2-Benzamidopentanoic acid (Li et al., 2016). These reactions open avenues for creating diverse derivatives with varied biological and chemical properties.

Physical Properties Analysis

The physical properties of compounds similar to (S)-2-Benzamidopentanoic acid, such as solubility, melting point, and crystallinity, can be inferred from studies on benzamide derivatives. For instance, the crystal structure analysis provides insights into the molecular packing, hydrogen bonding, and other intermolecular interactions that influence the physical state and stability of these compounds (Kennard, Smith, & Katekar, 1982).

Chemical Properties Analysis

Chemical properties, including reactivity towards nucleophiles or electrophiles, acidity or basicity of functional groups, and susceptibility to hydrolysis or oxidation, can be gleaned from the functional group analysis and reactivity patterns observed in benzamide and benzoic acid derivatives. For example, the reactivity of benzamide derivatives towards histone deacetylase inhibition showcases the potential biological activities and chemical properties of similar compounds (Suzuki et al., 1999).

Wissenschaftliche Forschungsanwendungen

Gut Function Regulation

Benzoic acid derivatives, including compounds similar to (S)-2-Benzamidopentanoic acid, have been studied for their roles in regulating gut functions. These compounds are recognized for their antibacterial and antifungal properties and have shown potential in improving growth and health through the promotion of gut functions such as digestion, absorption, and barrier integrity. Studies, particularly involving piglets and porcine intestinal epithelial cells, suggest that appropriate levels of benzoic acid can enhance gut functions via the regulation of enzyme activity, redox status, immunity, and microbiota, although excessive administration could harm gut health (Mao et al., 2019).

Advanced Sulfur Chemistry

The application of sulfur chemistry, which includes the study of compounds like (S)-2-Benzamidopentanoic acid, has been pivotal in treating acid gases. This field has been essential in addressing environmental and health concerns associated with sulfur compounds found in fuels. Innovations in sulfur chemistry aim to improve desulfurization processes and sulfur recovery, highlighting the importance of understanding complex chemical reactions for environmental protection and industrial efficiency (Gupta et al., 2016).

Pharmacokinetics and Dietary Exposures

Research on benzoic acid derivatives, closely related to (S)-2-Benzamidopentanoic acid, involves physiologically-based pharmacokinetic (PBPK) models to understand metabolic and dosimetric variations across species. Such studies are crucial for assessing dietary exposures and reducing interspecies uncertainty factors in risk assessments, contributing significantly to food safety and regulatory sciences (Hoffman & Hanneman, 2017).

Stability and Degradation Pathways

Investigations into the stability and degradation pathways of chemical compounds like nitisinone, which shares functional similarities with (S)-2-Benzamidopentanoic acid, provide insights into their environmental impact and pharmaceutical applications. Understanding the stability of such compounds under various conditions and their degradation products is vital for assessing potential risks and benefits associated with their use (Barchańska et al., 2019).

Supramolecular Chemistry Applications

Benzene derivatives, including (S)-2-Benzamidopentanoic acid, serve as foundational elements in supramolecular chemistry, offering a broad spectrum of applications from nanotechnology to biomedical fields. Their ability to self-assemble into complex structures underpins advancements in materials science and drug delivery systems, underscoring the compound's significance in cutting-edge research and development (Cantekin et al., 2012).

Eigenschaften

IUPAC Name |

(2S)-2-benzamidopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3/c1-2-6-10(12(15)16)13-11(14)9-7-4-3-5-8-9/h3-5,7-8,10H,2,6H2,1H3,(H,13,14)(H,15,16)/t10-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIVHOLHABBQKU-JTQLQIEISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30551676 |

Source

|

| Record name | N-Benzoyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-2-Benzamidopentanoic acid | |

CAS RN |

121470-62-0 |

Source

|

| Record name | N-Benzoyl-L-norvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30551676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)